methylidene}(propoxy)amine CAS No. 338415-98-8](/img/structure/B2726590.png)
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}(propoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H19ClN2O3. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a 4-chlorophenyl group and a 4-nitrophenyl group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used.Aplicaciones Científicas De Investigación
Mechanistic Probes in Nitrosation Reactions
Compounds similar to "(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine" have been utilized as mechanistic probes in nitrosation reactions. The study by Loeppky and Elomari (2000) explored N-cyclopropyl-N-alkylanilines' reactions with nitrous acid, highlighting the selective cleavage of the cyclopropyl group and supporting a mechanism involving amine radical cation formation followed by rapid ring opening (Loeppky & Elomari, 2000). This suggests that compounds with cyclopropyl groups adjacent to nitrogen could be valuable in studying the dynamics of nitrosation processes.
Nucleofugality Patterns in Aminolysis and Phenolysis
Another area of application involves understanding nucleofugality patterns in aminolysis and phenolysis of thiocarbonates. Castro et al. (2009) provided kinetic insights into reactions of S-aryl O-aryl thiocarbonates with secondary alicyclic amines, contributing to a deeper understanding of reaction mechanisms and the influence of substituent effects on reaction rates (Castro et al., 2009). This research points to the potential use of structurally complex amines in probing reactivity and steric effects in organic transformations.
Synthesis of Drosophila Nicotinic Receptor Probes
Compounds incorporating elements like nitro groups and cyclopropyl rings have also been used in synthesizing probes for Drosophila nicotinic acetylcholine receptors. Zhang, Tomizawa, and Casida (2004) demonstrated novel approaches using alpha-nitro ketone intermediates for synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as receptor probes (Zhang, Tomizawa, & Casida, 2004). This indicates the potential of structurally related compounds in developing tools for neurobiological research.
Antioxidant Oxidation Products StudyResearch on antioxidants based on N,N'-substituted p-phenylenediamines, such as those conducted by Rapta et al. (2009), investigates the electrochemical and spectroscopic properties of aromatic secondary amines, providing insights into the oxidation behavior of these compounds (Rapta et al., 2009). This kind of study could inform the development of new antioxidants or the improvement of existing ones, leveraging the structural motifs found in compounds like "(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine."
Propiedades
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-11-25-21-19(14-5-9-16(10-6-14)22(23)24)18-12-17(18)13-3-7-15(20)8-4-13/h3-10,17-18H,2,11-12H2,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHPOQTFXRJFS-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=C(C1CC1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/N=C(/C1CC1C2=CC=C(C=C2)Cl)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}(propoxy)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

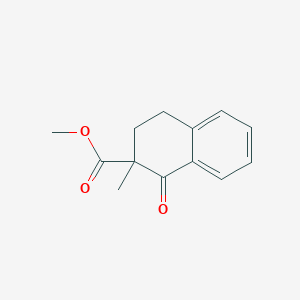
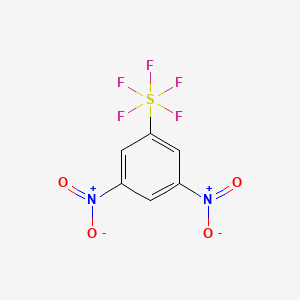
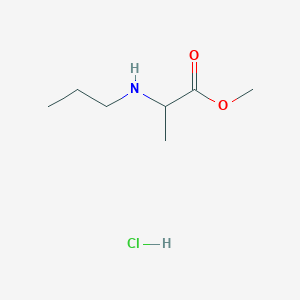
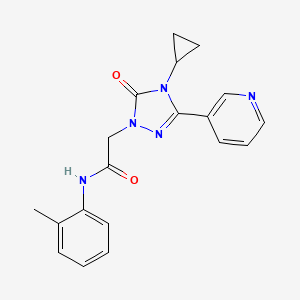
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2726514.png)
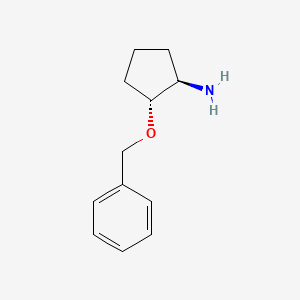
![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)
![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)
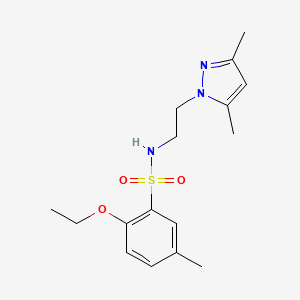
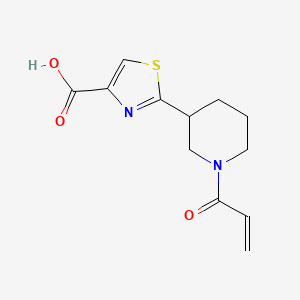
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)


![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)